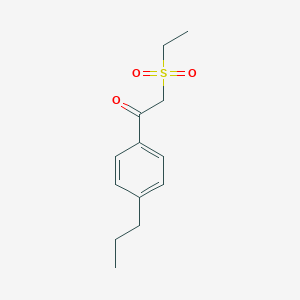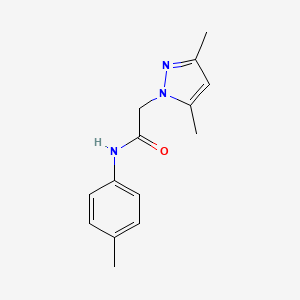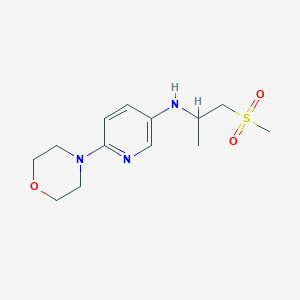![molecular formula C14H19NO5S B7595234 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid, also known as MMB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In
Mechanism of Action
The mechanism of action of 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This compound has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the maintenance of gastric mucosal integrity. This selective inhibition of COX-2 is thought to underlie the anti-inflammatory and analgesic properties of this compound.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to possess other biochemical and physiological effects. For example, this compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components in various diseases, including arthritis and cancer. Additionally, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid for lab experiments is its selective inhibition of COX-2, which makes it a useful tool for studying the role of this enzyme in various diseases. Additionally, this compound has been shown to possess potent anti-inflammatory and analgesic properties, which make it a valuable compound for studying the mechanisms of pain and inflammation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid. One area of interest is the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanisms underlying the anticancer effects of this compound and to determine its potential as a cancer therapy. Finally, the role of this compound in the regulation of immune and inflammatory responses warrants further investigation, particularly in the context of autoimmune and inflammatory diseases.
Synthesis Methods
The synthesis of 3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid involves a multi-step process that starts with the condensation of 2-methyl-5-methylsulfonylbenzoic acid with ethyl glycinate. The resulting product is then subjected to a series of chemical reactions, including esterification, reduction, and cyclization, to yield this compound. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, osteoarthritis, and cancer. In preclinical studies, this compound has been shown to possess potent anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain and inflammation. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent.
properties
IUPAC Name |
3-methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-9-5-6-10(21(4,19)20)7-11(9)13(18)15-14(2,3)8-12(16)17/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUNOUCMIAXIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC(C)(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)



![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)

![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)